N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide” is a complex organic compound. The core structure of this compound is based on the 2,3-dihydro-1H-indole . This structure is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of such compounds usually involves the reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a core part of the compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the 2,3-dihydro-1H-indole is 119.1638 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . A reaction mechanism based on the electrochemical oxidation of indoles has been proposed .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide involves the reaction of 3-(2,3-dihydro-1H-indol-1-yl)propylamine with acryloyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-(2,3-dihydro-1H-indol-1-yl)propylamine", "Acryloyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-(2,3-dihydro-1H-indol-1-yl)propylamine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir.", "Step 3: Slowly add acryloyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
1305857-58-2 |
Product Name |
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]prop-2-enamide |
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.